4aH-1,6-naphthyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,6-naphthyridin-5-one can be achieved through various methods. One efficient method involves the cyclocondensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, and 1-benzylpiperidin-4-one in the presence of a zeolite-nano gold catalyst in ethanol at 80°C . Another method involves the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature for 5–7 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green catalysts, such as zeolite-nano gold, is preferred due to their reusability and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4aH-1,6-naphthyridin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological activities make it a promising candidate for drug development.
Industry: It is used in the development of diagnostic tools and in various industrial processes.
Wirkmechanismus
The mechanism of action of 4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as c-Met kinase inhibitors, which play a role in inhibiting cancer cell proliferation . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activities, such as sex hormone regulation and anti-HIV effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4aH-1,6-naphthyridin-5-one include:
1,5-naphthyridines: These compounds also contain a fused-ring system with two pyridine rings but differ in the arrangement of nitrogen atoms.
1,8-naphthyridines: These compounds have diverse biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific biological activities and its potential as a pharmacologically active compound. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C8H6N2O |
---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4aH-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-6H |
InChI-Schlüssel |
RIVNFNCFSAWPTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=CC=NC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.